2-(4-chlorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Description

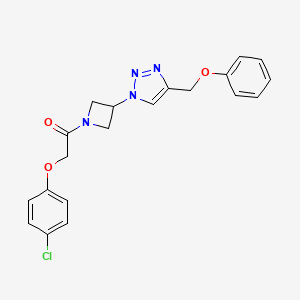

The compound 2-(4-chlorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone features a complex architecture combining a 4-chlorophenoxy group, an ethanone moiety, and an azetidine ring substituted with a phenoxymethyl-1,2,3-triazole. This structure integrates multiple pharmacophoric elements:

- Azetidine ring: A strained four-membered nitrogen heterocycle, which may influence conformational stability and binding affinity.

- Phenoxymethyl-1,2,3-triazole: A click chemistry-derived motif (see ), offering hydrogen-bonding and dipole interactions.

Characterization would likely involve NMR, LC-MS, and X-ray crystallography (using SHELXL ).

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3/c21-15-6-8-19(9-7-15)28-14-20(26)24-11-17(12-24)25-10-16(22-23-25)13-27-18-4-2-1-3-5-18/h1-10,17H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYJNISOGWHKQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=C(C=C2)Cl)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring can be constructed through cyclization reactions.

Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, typically involving an azide and an alkyne under copper-catalyzed conditions.

Attachment of the Phenoxymethyl Group: This step involves the reaction of the triazole with a phenoxymethyl halide.

Formation of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through nucleophilic substitution reactions.

Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and triazole moieties.

Reduction: Reduction reactions might target the carbonyl group or the triazole ring.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the chlorophenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or epoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups that can interact with biological macromolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to active sites or modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

- Phenoxymethyl and 4-chlorophenoxy groups increase lipophilicity relative to methoxy or hydroxypropyl substituents.

Physicochemical and Spectral Properties

- Solubility: The phenoxymethyl group may reduce aqueous solubility compared to hydroxypropyl or carbazole derivatives.

- Stability : The strained azetidine ring could increase reactivity but decrease shelf-life relative to five- or six-membered analogs.

- Spectral Data :

Biological Activity

The compound 2-(4-chlorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 378.86 g/mol. The structure includes a chlorophenoxy group and a triazole moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.86 g/mol |

| InChI | InChI=1S/C22H19ClN2O2/... |

| InChIKey | VGEVWLWBNBJAAZ-UHFFFAOYSA-N |

Antimicrobial Activity

Research indicates that compounds containing phenoxy and triazole groups exhibit antimicrobial properties. The presence of the triazole ring is particularly noteworthy as triazole derivatives have been shown to possess antifungal and antibacterial activities. A study demonstrated that similar compounds inhibited the growth of various bacterial strains, suggesting that our compound may exhibit comparable effects.

The proposed mechanism of action for related compounds often involves the inhibition of specific enzymes or pathways critical for microbial survival. For instance, triazoles typically inhibit ergosterol biosynthesis in fungi, leading to compromised cell membrane integrity. Additionally, the chlorophenoxy group may enhance lipophilicity, facilitating membrane penetration.

Study on Antifungal Activity

In a recent study, a series of triazole derivatives were evaluated for their antifungal activity against Candida albicans. The results indicated that compounds with similar structural features to This compound exhibited significant antifungal activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL .

Antibacterial Efficacy

Another investigation assessed the antibacterial efficacy of phenoxy-containing compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives displayed MICs as low as 16 µg/mL, indicating a strong potential for antibacterial applications .

Toxicity and Safety Profile

While exploring the biological activity of This compound , it is crucial to consider its toxicity profile. Preliminary assessments suggest that chlorophenoxy compounds can exhibit cytotoxicity at higher concentrations. Therefore, further toxicological studies are warranted to evaluate the safety margins for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.